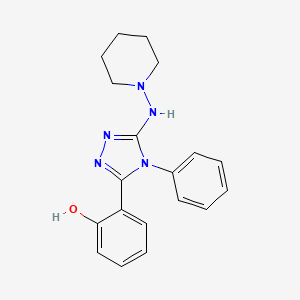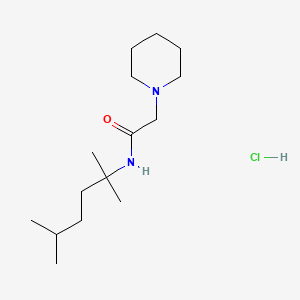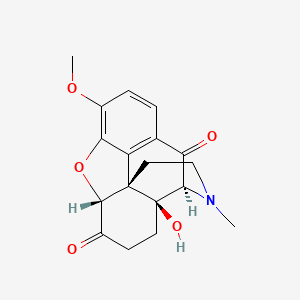
10-Ketooxycodone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Ketooxycodone is a semi-synthetic opioid derived from oxycodone. It is characterized by the presence of a ketone group at the C-10 position. This compound has garnered interest due to its potential as a κ-selective opioid agonist, which may offer analgesic effects with reduced risk of physical dependence compared to other opioids .
Méthodes De Préparation
The synthesis of 10-Ketooxycodone can be achieved through several routes. One notable method involves the oxidation of oxycodone using chromium or selenium dioxide reagents . Another approach utilizes ceric ammonium nitrate (CAN) for oxidation, which leads to the formation of the 10-hydroxy product, further oxidized to the C-10 ketone . Industrial production methods often rely on these oxidation reactions due to their efficiency and yield.
Analyse Des Réactions Chimiques
10-Ketooxycodone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ketone group, forming various derivatives.
Common reagents used in these reactions include chromium trioxide, selenium dioxide, ceric ammonium nitrate, and sodium borohydride. Major products formed include 10-hydroxyoxycodone and other derivatives depending on the reaction conditions .
Applications De Recherche Scientifique
10-Ketooxycodone has several scientific research applications:
Mécanisme D'action
10-Ketooxycodone exerts its effects by binding to opioid receptors, particularly the κ-opioid receptor. This binding inhibits adenylyl cyclase, leading to decreased cAMP levels, hyperpolarization of neurons, and reduced neuronal excitability . These mechanisms contribute to its analgesic effects and play a role in the onset of dependence and tolerance .
Comparaison Avec Des Composés Similaires
10-Ketooxycodone is compared with other similar compounds such as:
- 10-Keto-oxymorphone
- 10-Keto-naltrexone
- 10-Keto-naloxone
These compounds share structural similarities but differ in their receptor selectivity and pharmacological profiles. This compound is unique in its potential κ-selectivity, which may offer analgesic benefits with reduced risk of dependence .
Propriétés
Numéro CAS |
96445-11-3 |
|---|---|
Formule moléculaire |
C18H19NO5 |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
(4S,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione |
InChI |
InChI=1S/C18H19NO5/c1-19-8-7-17-12-9-3-4-11(23-2)14(12)24-16(17)10(20)5-6-18(17,22)15(19)13(9)21/h3-4,15-16,22H,5-8H2,1-2H3/t15-,16+,17+,18-/m1/s1 |
Clé InChI |
GVANAKCNZBHGPN-VSZNYVQBSA-N |
SMILES isomérique |
CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1C(=O)C5=C3C(=C(C=C5)OC)O4)O |
SMILES canonique |
CN1CCC23C4C(=O)CCC2(C1C(=O)C5=C3C(=C(C=C5)OC)O4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


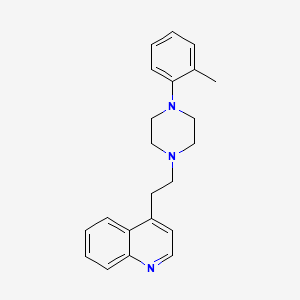
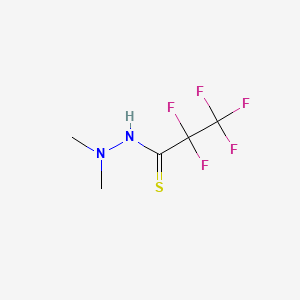

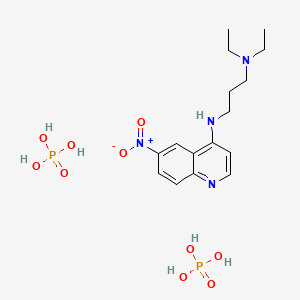
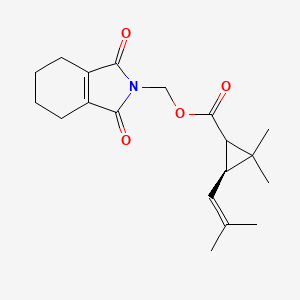
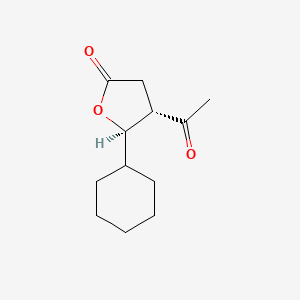

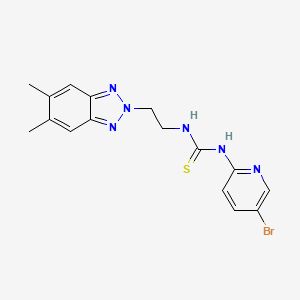
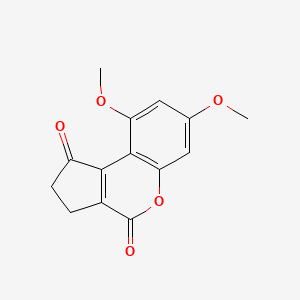
![8-(4-iodophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12722652.png)
